(S)-3-cyano-pyrrolidine
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Overview
Description
(S)-3-cyano-pyrrolidine is a chiral organic compound with a pyrrolidine ring and a nitrile group attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-cyano-pyrrolidine typically involves the use of chiral catalysts to ensure the desired stereochemistry. One common method is the asymmetric hydrogenation of pyrrolidine-3-carbonitrile precursors using chiral rhodium or ruthenium catalysts. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with the appropriate solvent to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalytic systems and process optimization techniques ensures the scalability of the synthesis while maintaining the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(S)-3-cyano-pyrrolidine undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Amides and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
(S)-3-cyano-pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and chiral intermediates.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those with chiral centers.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-3-cyano-pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The pyrrolidine ring provides structural rigidity, which can enhance the compound’s stability and specificity in biological systems.
Comparison with Similar Compounds
Similar Compounds
®-pyrrolidine-3-carbonitrile: The enantiomer of (S)-3-cyano-pyrrolidine, with similar chemical properties but different biological activities.
Pyrrolidine-2-carbonitrile: A structural isomer with the nitrile group attached to the second carbon atom.
Pyrrolidine-3-carboxamide: A derivative where the nitrile group is replaced by an amide group.
Uniqueness
This compound is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound in asymmetric synthesis and chiral drug development.
Properties
Molecular Formula |
C5H8N2 |
---|---|
Molecular Weight |
96.13 g/mol |
IUPAC Name |
(3S)-pyrrolidine-3-carbonitrile |
InChI |
InChI=1S/C5H8N2/c6-3-5-1-2-7-4-5/h5,7H,1-2,4H2/t5-/m1/s1 |
InChI Key |
DATJETPTDKFEEF-RXMQYKEDSA-N |
Isomeric SMILES |
C1CNC[C@H]1C#N |
Canonical SMILES |
C1CNCC1C#N |
Origin of Product |
United States |
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